molecular formula C11H12ClNO B6257248 2-(5-chloro-2-propoxyphenyl)acetonitrile CAS No. 26938-86-3

2-(5-chloro-2-propoxyphenyl)acetonitrile

Cat. No.: B6257248
CAS No.: 26938-86-3
M. Wt: 209.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chloro-2-propoxyphenyl)acetonitrile is a nitrile-containing aromatic compound featuring a chloro substituent at the 5-position and a propoxy group at the 2-position of the phenyl ring. The propoxy group (–OCH₂CH₂CH₃) distinguishes it from simpler analogs like methoxy (–OCH₃) or ethoxy (–OCH₂CH₃) derivatives. Nitriles are versatile intermediates in organic synthesis, often utilized in pharmaceuticals, agrochemicals, and materials science due to their reactivity in cyanation, hydrolysis, and cycloaddition reactions .

Properties

CAS No.

26938-86-3

Molecular Formula

C11H12ClNO

Molecular Weight

209.7

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring significantly influence molecular weight, polarity, and solubility. A comparison with key analogs is outlined below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Physical State Key Features
2-(5-Chloro-2-propoxyphenyl)acetonitrile 5-Cl, 2-OCH₂CH₂CH₃ C₁₁H₁₂ClNO₂ 225.67 (calculated) Likely liquid Propoxy group enhances lipophilicity
2-(3-Chloro-5-methoxyphenyl)acetonitrile 3-Cl, 5-OCH₃ C₉H₈ClNO 181.62 Liquid Lower MW, higher volatility
2-(2,4-Dichlorophenyl)acetonitrile 2,4-Cl₂ C₈H₅Cl₂N 204.03 (calculated) Solid (inferred) Higher halogen content increases polarity
2-(5-Bromo-2-methoxyphenoxy)acetonitrile 5-Br, 2-OCH₃ C₉H₈BrNO₂ 242.07 Not reported Bromine adds steric bulk

Key Observations :

  • Chloro vs. Bromo : Bromine’s larger atomic radius (e.g., in ) may sterically hinder reactions compared to chloro-substituted derivatives .
Electronic and Reactivity Profiles

Density functional theory (DFT) studies on related compounds () reveal that non-planar molecular geometries and electron density distribution in HOMO/LUMO orbitals influence reactivity . For instance:

  • In 2-(2,4-dichlorophenyl)acetonitrile (), the dual chloro substituents lower LUMO energy, enhancing electrophilicity . The target compound’s single chloro group may offer moderated reactivity, favoring selective transformations.
Pharmacological Potential

While direct data on the target compound’s bioactivity are absent, notes that triazole-thioacetonitriles exhibit antitumor and anti-inflammatory activities . The propoxy group’s lipophilicity could enhance blood-brain barrier penetration, while the chloro substituent might modulate target binding (e.g., kinase inhibition). Comparatively, 2-(3-chloro-5-methoxyphenyl)acetonitrile () is primarily a synthetic intermediate, underscoring the role of substituent positioning in bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.